5,5,5-Trifluoropentan-1-ol

Description

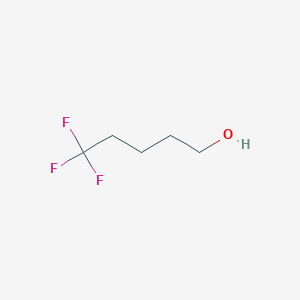

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O/c6-5(7,8)3-1-2-4-9/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHMIKSCDKSJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377829 | |

| Record name | 5,5,5-trifluoropentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-61-4 | |

| Record name | 5,5,5-trifluoropentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-trifluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Alcohols in Modern Organic Synthesis

Fluorinated alcohols, as a class of compounds, possess a unique combination of physical and chemical properties that render them highly valuable in modern organic synthesis. nih.govresearchgate.net Their strong hydrogen-bonding donor ability, coupled with low nucleophilicity, allows them to act as effective promoters for a variety of organic reactions, often in the absence of a traditional catalyst. nih.govresearchgate.net This distinct reactivity profile has established fluorinated alcohols as more than just solvents, but as crucial reaction mediators that can enhance efficiency and selectivity.

The presence of electron-withdrawing fluorine atoms significantly increases the acidity and polarity of the alcohol's hydroxyl group, while the steric bulk of the fluoroalkyl group can influence the stereochemical outcome of reactions. wiley-vch.dearkat-usa.org These properties are harnessed in a wide range of transformations, including nucleophilic substitutions, additions to epoxides, and cycloaddition reactions. nih.govarkat-usa.orgacs.org The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can lead to milder reaction conditions and improved yields compared to their non-fluorinated counterparts. acs.org

Key Properties of Fluorinated Alcohols in Synthesis:

| Property | Significance in Organic Synthesis |

| Strong Hydrogen-Bond Donor | Activates electrophiles and stabilizes transition states. nih.govresearchgate.net |

| Low Nucleophilicity | Minimizes side reactions where the alcohol could act as a nucleophile. nih.govacs.org |

| High Polarity and Ionizing Power | Facilitates reactions involving charged intermediates. researchgate.netwiley-vch.de |

| Weak Acidity | Can act as a mild Brønsted acid, avoiding the need for stronger, potentially sensitive acids. wiley-vch.de |

Role of 5,5,5 Trifluoropentan 1 Ol As a Versatile Synthetic Building Block

5,5,5-Trifluoropentan-1-ol is increasingly recognized for its role as a versatile building block in the synthesis of more complex fluorinated molecules. Its structure provides a reactive hydroxyl group for further functionalization, along with a stable trifluoromethylated alkyl chain that can impart desirable properties to the target molecule.

One notable application of this compound is in the preparation of sulfonamide compounds that act as TRPM8 receptor modulators, which have potential therapeutic applications. chemicalbook.com The trifluoromethyl group in these structures is often crucial for their biological activity and metabolic stability. acs.org The synthesis of such compounds highlights the utility of this compound as a key intermediate. fluorine1.ru

The compound's utility extends to its use as a precursor for other fluorinated synthons. For instance, it can be a starting material in the synthesis of more complex fluorinated diols, which are valuable linkers in various chemical applications. soton.ac.uk The chemical reactivity of the hydroxyl group allows for its conversion into a range of other functional groups, thereby expanding its synthetic potential.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C5H9F3O nih.govscbt.com |

| Molecular Weight | 142.12 g/mol nih.govscbt.com |

| Boiling Point | 147.75 °C at 760 mmHg sigmaaldrich.comsynquestlabs.com |

| CAS Number | 352-61-4 nih.govscbt.com |

Evolution of Synthetic Strategies for Organofluorine Compounds

The synthesis of organofluorine compounds has undergone a significant evolution, moving from harsh and often hazardous traditional methods to more sophisticated and selective modern strategies. chinesechemsoc.org Historically, the introduction of fluorine relied on reactive and challenging reagents. However, the last few decades have seen a rapid expansion in the repertoire of fluorination and fluoroalkylation methods. cas.cnspringernature.com

Modern strategies increasingly focus on late-stage fluorination, where fluorine or a fluoroalkyl group is introduced at a later step in a synthetic sequence. scientificupdate.com This approach is highly desirable as it allows for the diversification of complex molecules. Catalytic methods, including those employing transition metals like palladium and copper, have become central to achieving high levels of selectivity in C-F bond formation. cas.cnspringernature.com

The development of new reagents has also been a driving force in this evolution. Shelf-stable and more user-friendly electrophilic and nucleophilic fluorinating agents have made the synthesis of compounds like 5,5,5-Trifluoropentan-1-ol more accessible and scalable. chinesechemsoc.org Radical-based methods, including those utilizing photoredox catalysis, have emerged as powerful tools for C-H fluorination, offering novel pathways to organofluorine compounds. cas.cn

Current Research Trends and Future Prospects for 5,5,5 Trifluoropentan 1 Ol

Strategic Incorporation of the Trifluoromethyl Group

A fundamental aspect of synthesizing complex fluorinated molecules is the method used to install the fluorine or fluoroalkyl group. For compounds like this compound, the robust C-F bonds in the trifluoromethyl group necessitate its incorporation through specialized and energetic reactions.

Radical addition reactions represent a powerful tool for forming carbon-trifluoromethyl bonds. nih.gov This strategy typically involves the generation of a trifluoromethyl radical (•CF₃), which then adds across a double or triple bond of an unsaturated substrate. nih.govrsc.org The trifluoromethyl radical is highly electrophilic and readily participates in addition reactions with alkenes and alkynes. nih.gov

Various reagents and methods can be employed to generate trifluoromethyl radicals. A common approach involves using hypervalent iodine-CF₃ reagents, such as the Togni reagent, which can produce •CF₃ radicals under mild conditions. rsc.org Another pathway involves the addition of a CF₃ radical to allylsulfonic acid derivatives, which then fragment to produce other reactive species. nih.gov The rate constants for the addition of trifluoromethyl radicals to alkenes are significant, often in the range of 10⁶ to 10⁷ M⁻¹ s⁻¹, indicating a rapid and efficient process. oup.com These reactions are crucial for creating trifluoromethylated building blocks that can be further elaborated into target molecules like this compound.

Table 1: Examples of Trifluoromethyl Radical Precursors and Reaction Types

| Radical Precursor Source | Substrate Type | Reaction Description |

|---|---|---|

| Hypervalent Iodine-CF₃ Reagents (Togni Reagent) | Alkenes | Competition kinetics show rapid radical addition to π-acceptors. rsc.org |

| Aryl-substituted vinyl triflates | Alkenes | Vinyl triflates act as both a source of trifluoromethyl radicals and as radical acceptors. oup.com |

Deoxofluorination is a synthetic strategy that involves the replacement of one or more hydroxyl (-OH) groups with fluorine atoms. This pathway is particularly relevant for the synthesis of fluoroalcohols from polyol or hydroxy acid precursors. rsc.orgrsc.org Reagents such as sulfur tetrafluoride (SF₄) are commonly used for this transformation. rsc.orgrsc.org For instance, reacting glyoxylic acid monohydrate, a dihydroxy species, with SF₄ results in the substitution of only one of the geminal hydroxy groups to form α-fluorohydroxyacetic acid. rsc.orgrsc.org

The use of binary superacid systems, like HF/AsF₅, can also achieve quantitative deoxofluorination at diol groups. rsc.orgrsc.org While these specific examples produce α-fluoroalcohols, the underlying principle of converting C-O bonds to C-F bonds is a cornerstone of organofluorine chemistry and represents a potential, albeit challenging, pathway to creating fluoroalcohols from more common oxygenated feedstocks. rsc.orgrsc.org The ability to tune properties like lipophilicity through fluorination makes these methods highly valuable in medicinal chemistry. nih.govnih.gov

Table 2: Common Deoxofluorinating Agents and Their Applications

| Reagent | Substrate Example | Product Type | Reference |

|---|---|---|---|

| Sulfur Tetrafluoride (SF₄) | Glyoxylic Acid Monohydrate | α-Fluorohydroxyacetic Acid | rsc.orgrsc.org |

Established Synthetic Routes to this compound

Several specific synthetic routes have been developed to produce this compound. These methods often start from precursors that either already contain the trifluoromethyl group or are readily converted to introduce it.

A direct and established method for the synthesis of this compound is the hydrolysis of its corresponding iodo-alkane precursor, 5-iodo-1,1,1-trifluoropentane (B1303552). This precursor is a commercially available liquid. sigmaaldrich.comsigmaaldrich.com The synthesis involves a nucleophilic substitution reaction where the iodide, a good leaving group, is displaced by a hydroxide (B78521) ion.

This reaction is typically carried out by treating 5-iodo-1,1,1-trifluoropentane with a hydroxide source, such as aqueous sodium hydroxide or potassium hydroxide, often in a suitable solvent to facilitate the reaction. The process converts the C-I bond at the terminal position into a C-OH bond, yielding the desired primary alcohol. This method is advantageous due to the directness of the conversion from a readily available starting material. sigmaaldrich.comsigmaaldrich.com

Table 3: Reaction Profile for the Hydrolysis of 5-Iodo-1,1,1-trifluoropentane

| Precursor | CAS Number | Reagent | Product | CAS Number |

|---|

This compound can also be prepared through multi-step synthetic sequences starting from more common, non-fluorinated feedstocks. While direct examples are proprietary, analogous syntheses of structurally similar compounds illustrate the potential strategies. For example, the synthesis of the related compound 5-CF₃-pent-3-en-2-ol demonstrates a plausible sequence that could be adapted. rsc.org Such a route could involve:

Starting Material Selection : A five-carbon alcohol with existing unsaturation, like a pentenol, could serve as a starting point.

Functional Group Manipulation : Oxidation of the alcohol to an aldehyde or ketone.

Trifluoromethylation : Introduction of the CF₃ group using a nucleophilic trifluoromethylating reagent like the Ruppert-Prakash reagent (TMSCF₃). mdpi.com

Reduction/Isomerization : Subsequent reduction of other functional groups or isomerization of double bonds to arrive at the final saturated alcohol structure.

This approach offers flexibility but requires careful planning of the reaction sequence to ensure compatibility with the sensitive trifluoromethyl group once it is installed.

A notable and successful method for producing this compound involves the use of trifluoromethanesulfonyl bromide as a trifluoromethylating agent. fluorine1.ru Unlike many perfluorinated sulfonyl bromides that add to alkenes with subsequent elimination of sulfur dioxide (SO₂), this reagent can be used to directly introduce the trifluoromethyl group onto a substrate, which is then converted to the target alcohol. fluorine1.ru This method has proven effective for synthesizing several high-demand organofluorine compounds, including this compound. fluorine1.ru The reaction highlights the unique reactivity of certain fluoroalkanesulfonyl bromides, which serve as potent fluoroalkylating agents. fluorine1.ru

Optimization of Reaction Parameters and Conditions

The efficiency and selectivity of synthetic routes toward this compound and its intermediates are highly dependent on the careful optimization of reaction parameters. These include the choice of catalysts and reagents, the solvent environment, and the thermal and pressure conditions under which the reactions are performed.

The introduction of the trifluoromethyl group is a pivotal step in the synthesis of this compound. A variety of reagents have been developed for this purpose, each with its own activation and catalysis requirements.

Common trifluoromethylating reagents include:

(Trifluoromethyl)trimethylsilane (TMS-CF₃ or Ruppert-Prakash reagent): This nucleophilic reagent is widely used for the trifluoromethylation of carbonyl compounds, such as aldehydes and ketones, to produce α-trifluoromethyl alcohols. nih.govwikipedia.org The reaction is typically initiated by a fluoride (B91410) source, like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). nih.govmdpi.com

Sodium Trifluoromethanesulfinate (CF₃SO₂Na): This reagent can act as a source of trifluoromethyl radicals under oxidative conditions. organic-chemistry.org It is employed in the trifluoromethylation of alkenes and (hetero)arenes, often catalyzed by transition metals or photoredox systems. organic-chemistry.org

Trifluoromethanesulfonyl Bromide (CF₃SO₂Br): This compound has been successfully applied as a trifluoromethylating agent in the synthesis of various organofluorine compounds, including this compound. fluorine1.ru

Hypervalent Iodine Reagents (Togni Reagents): These electrophilic trifluoromethylating agents are effective for the trifluoromethylation of a wide range of nucleophiles. ethz.ch

Catalytic systems are crucial for activating these reagents and ensuring high yields and selectivity. Photoredox catalysis, often using ruthenium or iridium complexes, has emerged as a powerful, mild method for generating trifluoromethyl radicals from sources like trifluoroacetic acid derivatives or triflyl chloride. wikipedia.orgacs.org Additionally, copper-catalyzed cross-coupling reactions have been developed for the trifluoromethylation of alkyl bromides, providing a direct route to install the CF₃ group onto an aliphatic chain. princeton.edu

Table 1: Overview of Selected Trifluoromethylation Reagents and Catalytic Systems

| Reagent | Type | Typical Substrate | Catalytic System / Initiator | Reference |

|---|---|---|---|---|

| (CF₃)Si(CH₃)₃ (Ruppert-Prakash Reagent) | Nucleophilic | Aldehydes, Ketones | Fluoride ion (e.g., TBAF, CsF) | nih.govmdpi.com |

| CF₃SO₂Na (Langlois' Reagent) | Radical Precursor | Alkenes, (Hetero)arenes | Oxidants (e.g., tBuOOH), Photoredox Catalysts | organic-chemistry.orgresearchgate.net |

| CF₃I | Radical Precursor | Aromatics, Enones | Copper powder, Diethyl zinc | wikipedia.org |

| CF₃SO₂Cl (Triflyl Chloride) | Radical Precursor | Arenes, Heteroarenes | Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂) | wikipedia.org |

| S-(trifluoromethyl)dibenzothiophenium triflate (Umemoto's Reagent) | Electrophilic | (Hetero)arenes | Cobalt(III) complex with visible light | nih.gov |

The choice of solvent can dramatically alter the course and efficiency of trifluoromethylation reactions. rsc.org Solvents can influence reagent solubility, stabilize transition states, and in some cases, directly participate in the reaction mechanism. The reactivity of bis(trifluoromethyl)cadmium (Cd(CF₃)₂) complexes, for example, is highly solvent-dependent. In ether solvents, these complexes act as trifluoromethylating agents, whereas in acetonitrile (B52724), they can function as fluorinating agents or lead to ligand-exchange reactions. rsc.orgpsu.edu

The solvent can also dictate regioselectivity. In the trifluoromethylation of 4-acetylpyridine (B144475) using CF₃SO₂Na, standard aqueous conditions with dichloromethane (B109758) (DCM) favored substitution at the C-2 position. However, switching the organic solvent to dimethylsulfoxide (DMSO) resulted in a complete reversal of selectivity, favoring the C-3 position. researchgate.net Theoretical studies on reactions involving hypervalent iodine reagents have also highlighted the crucial role of the solvent in discriminating between competing mechanisms, such as an Sₙ2 pathway versus reductive elimination. ethz.ch

Table 2: Effect of Solvent on Trifluoromethylation Reaction Outcomes

| Reaction System | Solvent | Observed Outcome | Reference |

|---|---|---|---|

| Cd(CF₃)₂ with Carbonyl-Iron Halides | Ethers (e.g., CH₃OCH₂CH₂OCH₃) | Trifluoromethylation is the predominant reaction. | rsc.orgpsu.edu |

| Acetonitrile (CH₃CN) | Fluorination and ligand-exchange reactions are observed. | rsc.orgpsu.edu | |

| Trifluoromethylation of 4-acetylpyridine with CF₃SO₂Na | DCM:H₂O | Selective for C-2 trifluoromethylation (2.4-2.6 : 1 ratio). | researchgate.net |

| DMSO:H₂O | Reversal of selectivity, favoring C-3 trifluoromethylation. | researchgate.net |

Temperature and pressure are fundamental parameters that must be precisely controlled to achieve desired reaction outcomes and minimize the formation of byproducts. In certain syntheses, elevated temperatures and pressures are necessary to drive reactions to completion. For instance, the alkylation of fluorinated alcohols via the Williamson synthesis has been performed in an autoclave at 200°C and 36 atm. fluorine1.ru

Conversely, temperature can be used to direct the reaction pathway. The reaction of Cd(CF₃)₂ reagents can yield difluorocarbene products at low temperatures (-30°C), while trifluoromethylation is favored at higher temperatures (37°C). psu.edu In multistep processes, such as the hydrolysis of fluorinated alkyl halides to produce fluorinated alcohols, a staged temperature profile can be optimal. An initial, lower temperature phase (e.g., 50 to 120°C) can be followed by a higher temperature phase (120 to 220°C) to facilitate the conversion of intermediates and minimize side reactions. epo.org The duration of the reaction, which can range from a few hours to several days, is also a critical, temperature-dependent factor. fluorine1.ruepo.org

Table 3: Examples of Thermal and Pressure Conditions in Fluorinated Alcohol Synthesis

| Reaction Type | Temperature | Pressure | Notes | Reference |

|---|---|---|---|---|

| Hydrolysis of fluorinated alkyl halide | Initially 50-120°C, then 120-220°C | Atmospheric (or as needed) | Staged temperature profile minimizes byproduct formation. | epo.org |

| Alkylation of fluorinated alcohol (Williamson) | 200°C | 36 atm | Reaction performed in an autoclave. | fluorine1.ru |

| Trifluoromethylation with Cd(CF₃)₂ | 37°C | Not specified | Favors trifluoromethylation over difluorocarbene formation (-30°C). | psu.edu |

| Radical addition of CF₃SO₂Br to N-allyltrifluoroacetamide | 15-20°C | Atmospheric | Reaction initiated by sunlight over 3-5 days. | fluorine1.ru |

Advanced Techniques for Product Isolation and Purity Enhancement

The purification of this compound from reaction mixtures is essential to remove unreacted starting materials, catalysts, and byproducts. Given the unique properties of fluorinated compounds, a combination of standard and specialized techniques is often employed.

A specific challenge in the synthesis of fluorinated alcohols is the potential presence of highly persistent impurities such as perfluoroalkanoic acids or their esters. A patented process describes a method for purifying fluorinated alcohols by heating them to temperatures above 175°C (preferably 195-215°C) in the presence of water and a base. google.com This thermal treatment chemically degrades the impurities into more easily separable compounds. google.com

Following chemical treatment or the initial reaction workup, several standard laboratory techniques are used for isolation and purification:

Aqueous Extraction: The crude product is often washed with water, sometimes combined with a dilute acid or base, to remove water-soluble impurities and residual reagents. google.com

Distillation: As a volatile liquid, this compound can be effectively purified by distillation. epo.org Depending on the boiling points of the components, this may include fractional distillation or vacuum distillation to separate the product from less volatile impurities. google.comrsc.org Distillation from a strong acid like sulfuric acid can also be used to break ether complexes that may form during synthesis. cdnsciencepub.com

Chromatography: For high-purity applications or when distillation is ineffective, flash column chromatography using a silica (B1680970) gel stationary phase is a common method for separating the target compound from structurally similar byproducts. rsc.org

Drying: After aqueous workup, the purified product is typically dried to remove residual water. This can be achieved by vacuum drying, often at a slightly elevated temperature (e.g., 60-100°C). google.com

Table 4: Purification Techniques for Fluorinated Alcohols

| Technique | Description | Key Parameters | Target Impurities / Purpose | Reference |

|---|---|---|---|---|

| Thermal Treatment | Heating the alcohol with water and a base. | Temperature: >175°C (typically 195-215°C) | Perfluoroalkanoic acids, esters, and iodides. | google.com |

| Aqueous Extraction | Washing the organic product with water or aqueous solutions. | Use of water, dilute acid, or dilute base. | Water-soluble reagents and salts. | google.com |

| Vacuum Distillation | Distillation under reduced pressure. | Pressure: ~0.5 to 40 kPa; Temperature: 60-100°C | Separation from non-volatile or high-boiling point impurities. | google.comrsc.org |

| Column Chromatography | Separation on a solid stationary phase (e.g., silica gel). | Choice of eluent system (e.g., PE/EtOAc). | Structurally similar byproducts and regioisomers. | rsc.org |

Reactivity of the Primary Alcohol Functionality

The primary alcohol group is the most reactive site in this compound, readily participating in classic alcohol reactions such as esterification and etherification. These transformations are fundamental for introducing protective groups and for creating a variety of molecular structures.

This compound can be converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is not only a common strategy for protecting the alcohol functionality during multi-step syntheses but also a direct route to a wide array of ester derivatives. A transition metal-free photocatalytic method has been reported for the esterification of alcohols, including this compound, with various carboxylic acids. This method employs an organic photoredox catalyst and a bromine source, such as carbon tetrabromide, under visible light irradiation to achieve the transformation under mild conditions. rsc.org

Table 1: Representative Esterification Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product |

| This compound | Benzoic Acid | Mes-Acr+-Me ClO4-, K2HPO4, CBr4 | Acetonitrile | 40 W Kessil lamp (456 nm) | 5,5,5-Trifluoropentyl benzoate |

The hydroxyl group of this compound can be transformed into an ether linkage through various methods, with the Williamson ether synthesis being a prominent example. byjus.comwikipedia.orglumenlearning.commasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups, leading to the synthesis of diverse ether derivatives. Similar to esterification, a transition metal-free photocatalytic etherification has also been demonstrated. rsc.org

Table 2: Representative Etherification Reaction of this compound (Williamson Ether Synthesis)

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| This compound | Alkyl Halide (e.g., Benzyl Bromide) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | Alkyl 5,5,5-trifluoropentyl ether |

Modification of the Alkyl Chain

The aliphatic chain of this compound can be functionalized, primarily through halogenation reactions. The resulting halogenated intermediates serve as valuable precursors for further synthetic transformations, including cross-coupling reactions.

Halogen atoms can be introduced at various positions on the alkyl chain of this compound, although reactions at the carbon alpha to the trifluoromethyl group are particularly noteworthy. For instance, the synthesis of 4-Bromo-5,5,5-trifluoropentan-1-ol has been reported. beilstein-journals.org Additionally, the synthesis of 5-iodo-1,1,1-trifluoropentane and its subsequent conversion to this compound suggests that the corresponding iodination of the alcohol is a feasible transformation. fluorine1.ru These halogenated derivatives are key intermediates for introducing further molecular complexity.

The halogenated derivatives of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A notable example is the Heck-type reaction of 4-Bromo-5,5,5-trifluoropentan-1-ol with alkenes. beilstein-journals.org This reaction allows for the introduction of vinyl groups, leading to the formation of unsaturated fluorinated alcohols. While specific examples with halogenated this compound are not extensively reported, these intermediates are potential substrates for other well-established palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which would enable the introduction of aryl, alkynyl, and amino moieties, respectively. nih.govnih.govgoogleapis.comdntb.gov.ua

Table 3: Representative Palladium-Catalyzed Heck-Type Reaction

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Conditions | Product |

| 4-Bromo-5,5,5-trifluoropentan-1-ol | Styrene | PdCl2(PPh3)2 | Xantphos | KOAc | Dichloroethane | 80 °C | 6-Phenyl-1,1,1-trifluorohex-4-en-5-ol |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bonds. Consequently, reactions that directly modify the CF3 group of this compound are not commonly reported in the scientific literature. However, recent advancements in organofluorine chemistry have led to the development of methods for the activation and defluorination of trifluoromethyl groups in various molecules. These methods often employ strong reducing agents, such as those based on aluminum, or utilize photoredox and electrochemical approaches to facilitate the cleavage of C-F bonds. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.netacs.orgmathnet.rucore.ac.ukcas.cn While the direct application of these methods to this compound has not been specifically documented, they represent potential avenues for future research into the derivatization of its trifluoromethyl moiety. The successful application of such reactions would open up new possibilities for the synthesis of partially fluorinated and novel functionalized pentanols.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the atomic arrangement within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are routinely employed to confirm its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy of this compound provides information on the number of different types of protons and their neighboring atoms. The spectrum typically shows distinct signals for the protons on each carbon of the pentyl chain. The chemical shifts (δ) are influenced by the electronegative trifluoromethyl group and the hydroxyl group.

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would exhibit the following characteristic signals. beilstein-journals.org The protons closest to the electron-withdrawing CF₃ group (at C5) are shifted downfield compared to those in a non-fluorinated alkane. Conversely, the protons on the carbon bearing the hydroxyl group (C1) are also shifted downfield. The protons on the central carbons (C2, C3, and C4) show complex multiplicity due to coupling with adjacent protons.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~3.6-3.7 | Multiplet | |

| H-2 | ~1.8-2.0 | Multiplet | |

| H-3 | ~1.8-2.0 | Multiplet | |

| H-4 | ~2.1-2.3 | Multiplet | |

| OH | Variable | Singlet (broad) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to probe the carbon framework of the molecule. rsc.org In the ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pentyl chain. The carbon of the trifluoromethyl group (C5) appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The other carbons also show coupling with the fluorine atoms, though the coupling constants decrease with increasing distance from the CF₃ group.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 | ~61.5 | Singlet | |

| C-2 | ~28.2 | Doublet | ~1.6 |

| C-3 | ~29.6 | Singlet | |

| C-4 | ~47.5 | Quartet | ~32.8 |

| C-5 | ~124.0 | Quartet | ~278.7 |

Note: Data obtained in CDCl₃. beilstein-journals.org Chemical shifts and coupling constants are approximate and can vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. huji.ac.il For this compound, the ¹⁹F NMR spectrum is relatively simple, showing a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal typically appears as a triplet due to coupling with the two adjacent protons on C4. rsc.org The chemical shift of the fluorine signal is a key identifier for the trifluoromethyl group in this specific chemical environment. beilstein-journals.org

Table 3: Representative ¹⁹F NMR Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CF₃ | ~ -72.4 | Doublet | ~6.9 |

Note: Data obtained in CDCl₃. beilstein-journals.org Chemical shifts are referenced to an external standard (commonly CFCl₃ at δ 0.0).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org This technique is well-suited for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ions that are characteristic of its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. rsc.orgrsc.org For this compound (C₅H₉F₃O), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. rsc.orgnih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass of this compound is 142.06054939 Da. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analytical workflow for this compound, enabling its separation from complex mixtures and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile and semi-volatile analysis of compounds like this compound. In research, HPLC is frequently used for purity assessment and to monitor the progress of reactions where this compound is either a reactant or a product. For instance, in the synthesis of complex fluorinated drug scaffolds, in-line HPLC analysis can be integrated into flow chemistry setups to provide real-time reaction monitoring. core.ac.uk The choice of stationary phase and mobile phase is critical and is tailored to the specific properties of the analyte and the matrix. For fluorinated compounds, reversed-phase HPLC with C18 columns is common, utilizing mobile phases such as acetonitrile and water gradients. acs.org

A typical application involves the purification of reaction products, where automated flash chromatography systems with on-line UV detection are employed. rsc.org Purity is often confirmed by analytical HPLC, which can provide quantitative data on the main component and any impurities present. acs.orgsigmaaldrich.com

Table 1: Representative HPLC Parameters for Analysis Involving Fluorinated Compounds

| Parameter | Value/Description |

| Column | Vydac C18, 5 or 10 μm |

| Mobile Phase | Acetonitrile / Water with 0.06% Trifluoroacetic Acid (TFA) |

| Detection | UV |

| Application | Purity assessment, reaction monitoring |

This table is a generalized representation based on common practices in the analysis of fluorinated organic molecules. acs.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC, particularly for chiral separations. chromatographytoday.comresearchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like an alcohol. researchgate.netperkinelmer.com This technique is noted for its high efficiency, shorter run times, and reduced consumption of toxic organic solvents compared to HPLC. chromatographytoday.comresearchgate.net

For fluorinated compounds, including derivatives of this compound, SFC is particularly advantageous. The development of fluorinated chiral stationary phases (CSPs) has enhanced the ability to separate enantiomers of fluorinated molecules. researchgate.netperkinelmer.com These specialized CSPs can exhibit unique retention mechanisms, leading to improved separation of halogenated compounds. chromatographytoday.comresearchgate.net Research has shown that SFC can achieve complete enantioseparation where HPLC only provides partial separation, and often in a fraction of the time. chromatographytoday.com

Table 2: Comparison of HPLC and SFC for Chiral Separation of a Fluorinated Compound

| Technique | Mobile Phase | Analysis Time | Resolution |

| HPLC | Complex solvent mixture | Slower (e.g., > 20 min) | Partial Separation |

| SFC | CO2 with alcohol modifier | Faster (e.g., < 5 min) | Complete Separation |

This table illustrates a comparative advantage of SFC over HPLC for a specific chiral separation as described in research literature. chromatographytoday.com

Gas Chromatography (GC) is the method of choice for analyzing volatile compounds. Given that this compound has a boiling point of approximately 147.75°C, it is amenable to GC analysis. sigmaaldrich.com GC is widely used for purity assessment of starting materials and for analyzing the volatile components of a reaction mixture. core.ac.uk

In a typical GC analysis, the sample is vaporized and injected into a long, thin column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, moves the vaporized sample through the column. Separation is achieved based on the differential partitioning of the components between the stationary phase and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute faster. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for definitive identification of the compounds. core.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation, and the peaks in the spectrum correspond to the different vibrational modes of the molecule's functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands. The strong, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The presence of the trifluoromethyl (CF₃) group would be confirmed by strong absorption bands typically found in the 1000-1300 cm⁻¹ region, corresponding to C-F stretching vibrations. The C-H stretching vibrations of the pentyl chain would appear in the 2850-3000 cm⁻¹ range. rsc.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3349 (broad) |

| C-H | Stretching | ~2884-2960 |

| C-F | Stretching | ~1058-1152 |

Data compiled from general IR spectroscopy principles and data for similar fluorinated alcohols. rsc.orgsoton.ac.uk

Applications of 5,5,5 Trifluoropentan 1 Ol in Specialized Research Fields

Synthetic Utility in Medicinal Chemistry and Drug Discovery

The presence of a terminal trifluoromethyl group on a flexible pentyl chain makes 5,5,5-Trifluoropentan-1-ol a versatile precursor in the synthesis of a variety of biologically active compounds. Its application spans the creation of modulators for biological receptors, the design of enzyme inhibitors, and its incorporation into larger, more complex drug scaffolds.

Precursor for Modulators of Biological Receptors (e.g., TRPM8)

Recent research has highlighted the use of this compound in the preparation of sulfonamide compounds that act as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) receptor. researchgate.net The TRPM8 receptor is a non-selective cation channel that is activated by cold temperatures and cooling agents, playing a significant role in pain and inflammatory pathways.

Role in the Design of Akt Inhibitors

The serine/threonine kinase Akt is a critical node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer, making it a key target for drug discovery. While the direct application of this compound in the synthesis of Akt inhibitors is not extensively documented in publicly available literature, the strategic use of fluorinated building blocks is a common strategy in the design of kinase inhibitors to enhance properties such as metabolic stability and binding affinity. The development of potent and selective Akt inhibitors often involves the exploration of diverse chemical scaffolds, and the incorporation of fluorinated aliphatic chains is a recognized approach to modulate the physicochemical properties of these inhibitors.

Contribution to Fluorinated Drug Scaffolds and Bioisosteres

The 5,5,5-trifluoropentyl group, derived from this compound, can be considered a valuable component in the construction of fluorinated drug scaffolds. The introduction of this group can significantly alter the lipophilicity, metabolic stability, and conformational preferences of a molecule. wikipedia.org

Furthermore, the trifluoromethyl group at the terminus of the pentyl chain can act as a bioisostere for other chemical groups. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize a lead compound's pharmacological profile. mdpi.com The trifluoromethyl group is often considered a bioisostere for a methyl group, but its unique electronic properties and larger size can lead to distinct interactions with biological targets. nih.govnih.gov The pentafluorosulfanyl (SF5) group is another emerging bioisostere for the trifluoromethyl group, offering even greater lipophilicity and electronegativity. nih.govresearchgate.net The strategic placement of the 5,5,5-trifluoropentyl moiety within a drug candidate can therefore be used to fine-tune its properties for improved efficacy and safety.

Impact of Fluorination on Pharmacological Relevance

The introduction of fluorine atoms into a molecule can have profound effects on its pharmacological properties. In the case of this compound and its derivatives, the terminal trifluoromethyl group plays a crucial role in modulating lipophilicity and acidity, which in turn influences how these molecules interact with biological systems.

Strategic Modulation of Lipophilicity for ADMET Optimization

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design as it affects a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.netnih.gov The fluorination of a molecule can either increase or decrease its lipophilicity depending on the molecular context.

For aliphatic alcohols, trifluorination at a position distant from the hydroxyl group, such as in this compound, can lead to a decrease in lipophilicity compared to its non-fluorinated counterpart, pentan-1-ol. This is attributed to the strong inductive effect of the trifluoromethyl group, which increases the polarity of the molecule. This modulation of lipophilicity can be strategically employed to optimize the ADMET properties of a drug candidate, for instance, by improving its solubility or altering its distribution in the body.

Below is a table comparing the calculated logP values of pentan-1-ol and this compound, illustrating the impact of terminal trifluorination.

| Compound | Molecular Formula | Calculated logP |

| Pentan-1-ol | C5H12O | 1.51 |

| This compound | C5H9F3O | 1.28 |

Calculated logP values are estimates and can vary depending on the algorithm used.

Influence on pKa and Receptor Binding Affinity

The electron-withdrawing nature of the trifluoromethyl group can also influence the acidity (pKa) of nearby functional groups. For this compound, the inductive effect of the CF3 group is transmitted through the carbon chain, making the hydroxyl proton slightly more acidic compared to that of pentan-1-ol. The experimentally determined pKa of this compound is approximately 15.02. This alteration in acidity can affect how the molecule interacts with biological targets, such as enzymes or receptors, where protonation states can be critical for binding.

Conformational Effects of Fluorine Introduction

The introduction of fluorine atoms into an organic molecule can significantly alter its conformational preferences, a phenomenon driven by a combination of steric and stereoelectronic effects. In the case of this compound, the terminal trifluoromethyl (CF₃) group exerts a profound influence on the molecule's three-dimensional structure. While direct, detailed conformational analysis of this compound is not extensively documented, the underlying principles derived from studies of analogous fluorinated alkanes provide a strong basis for understanding its behavior.

The dominant stereoelectronic interaction governing the conformation of many fluorinated compounds is the "gauche effect." This effect describes the tendency for a conformation with adjacent electronegative substituents, such as fluorine, to be more stable in a gauche arrangement (approximately 60° dihedral angle) than in an anti arrangement (180° dihedral angle), which would typically be favored to minimize steric hindrance wikipedia.orgchemeurope.com. The primary explanation for this stabilization is hyperconjugation, where electron density is donated from a C-H sigma (σ) bonding orbital into an adjacent C-F sigma-star (σ*) antibonding orbital. This overlap is maximized in the gauche conformation wikipedia.orgchemeurope.com.

In this compound, the key dihedral angles to consider are along the C3-C4 and C4-C5 bonds.

Rotation around the C4-C5 bond: The bulky CF₃ group's rotation is relatively straightforward, with a low energy barrier, typically adopting a staggered conformation relative to the C3-C4 bond.

Rotation around the C3-C4 bond: This is where the influence of the fluorine atoms becomes more pronounced. The conformation around the C3-C4 bond determines the spatial relationship between the CF₃ group and the rest of the alkyl chain. The stability of the conformers is dictated by a balance between minimizing steric repulsion and maximizing stabilizing hyperconjugative interactions. Studies on 1,3-difluoroalkanes have shown a strong preference for gauche-gauche (gg) conformations, which allow for multiple, stabilizing σ(C–H) → σ*(C–F) interactions nih.gov. A similar principle applies here, where the molecule will likely adopt conformations that favor gauche interactions between C-H bonds on C3 and the C-F bonds on C5.

Table 1: Estimated Energetic Costs of Interactions in Alkane Conformers

This interactive table provides generalized energy costs for different types of steric and torsional strains in simple alkanes, which are foundational for understanding the conformational energetics of substituted alkanes like this compound.

| Interaction Type | Groups Involved | Dihedral Angle | Strain Energy (kJ/mol) | Strain Energy (kcal/mol) |

| Torsional Strain | H ↔ H eclipsed | 0° | 4.0 | 1.0 |

| Torsional Strain | H ↔ CH₃ eclipsed | 0° | 6.0 | 1.4 |

| Torsional Strain | CH₃ ↔ CH₃ eclipsed | 0° | 11.0 | 2.6 |

| Steric Strain | CH₃ ↔ CH₃ gauche | 60° | 3.8 | 0.9 |

Data adapted from general values for conformational analysis of simple alkanes. maricopa.edulibretexts.org

As a Solvent or Additive in Chemical Reactions

Fluorinated alcohols represent a unique class of solvents, distinguished by properties such as high polarity, low nucleophilicity, and a strong ability to form and donate hydrogen bonds, while being weak hydrogen bond acceptors. Although specific, widespread applications of this compound as a solvent or additive are not extensively reported in scientific literature, its properties suggest significant potential in specialized contexts.

The presence of the terminal CF₃ group significantly influences the alcohol's physical and chemical properties compared to its non-fluorinated analogue, 1-pentanol. The strong electron-withdrawing nature of the CF₃ group increases the acidity of the hydroxyl proton, making it a better hydrogen bond donor. However, because the CF₃ group is at the 5-position, this inductive effect on the hydroxyl group is attenuated by the intervening four carbon atoms researchgate.net. Consequently, its reactivity is not drastically different from that of similar non-fluorinated primary alcohols in reactions like esterification researchgate.net.

Its potential as a solvent stems from its unique combination of a polar hydroxyl head and a fluorous tail. This amphiphilic character could be advantageous for dissolving compounds with both polar and nonpolar or fluorous domains. Fluorinated solvents are often used to promote specific reaction pathways or to facilitate catalyst recovery in fluorous phase chemistry. While more common fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) are widely used, this compound offers a different balance of properties, including a higher boiling point and a longer, more lipophilic alkyl chain.

Table 2: Comparison of Physical Properties: this compound vs. 1-Pentanol

This interactive table highlights the differences in key physical properties imparted by the terminal trifluoromethyl group.

| Property | This compound | 1-Pentanol |

| CAS Number | 352-61-4 | 71-41-0 |

| Molecular Formula | C₅H₉F₃O | C₅H₁₂O |

| Molecular Weight | 142.12 g/mol | 88.15 g/mol |

| Boiling Point | 147 °C | 137.5 °C |

| Density | 1.14 g/mL | 0.811 g/mL |

Data sourced from various chemical suppliers. avantorsciences.comsigmaaldrich.com

Advancements in Organofluorine Chemistry Through this compound Derivatives

This compound serves as a valuable fluorinated building block in synthetic chemistry tcichemicals.comnih.gov. The strategic introduction of a 5,5,5-trifluoropentyl moiety into larger molecules is a key method for advancing organofluorine chemistry, particularly in the design of new pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity nih.gov.

A significant application of this compound is in medicinal chemistry. Research has shown that this compound is used as a starting material for the synthesis of complex sulfonamide compounds. These derivatives have been identified as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) receptor, which is a target for the treatment of various diseases chemicalbook.com. This demonstrates the role of the 5,5,5-trifluoropentyl group as a key pharmacophore element.

The hydroxyl group of this compound provides a reactive handle for the synthesis of a wide range of derivatives, primarily esters and ethers.

Ester Derivatives: Esterification can be readily achieved by reacting the alcohol with carboxylic acids (often activated as acyl chlorides or anhydrides) under standard conditions, sometimes with acid or base catalysis researchgate.netnih.gov. The resulting esters are used as intermediates or as final products in various fields, including the development of fluorinated surfactants and materials.

Ether Derivatives: The synthesis of 5,5,5-trifluoropentyl ethers can be accomplished through methods like the Williamson ether synthesis, where the corresponding alkoxide of the alcohol reacts with an alkyl halide. Fluorinated ethers are of interest for their chemical inertness and unique solvent properties, and they are also found in bioactive molecules researchgate.net.

The use of this compound and its derivatives allows chemists to systematically study the effects of a medium-chain fluorous tag on the biological and physical properties of molecules, thereby contributing to a more rational design of new functional chemicals.

Table 3: Potential Derivatives of this compound and Their Applications

This interactive table outlines common synthetic transformations and the potential uses of the resulting compounds.

| Derivative Class | Synthetic Precursor(s) | General Reaction | Potential Application Field |

| Esters | Carboxylic Acid / Acyl Chloride | Fischer or Acyl Halide Esterification | Pharmaceuticals, Agrochemicals, Surfactants nih.gov |

| Ethers | Alkyl Halide | Williamson Ether Synthesis | Specialized Solvents, Materials Science, Bioactives researchgate.net |

| Sulfonates | Sulfonyl Chloride | Sulfonylation | Medicinal Chemistry (TRPM8 Modulators) chemicalbook.com |

| Halides | Thionyl Chloride / PBr₃ | Halogenation | Synthetic Intermediates |

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure of 5,5,5-Trifluoropentan-1-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electron distribution within the molecule. emerginginvestigators.org The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electron density along the pentyl chain and at the hydroxyl group.

This redistribution of electron density has a direct impact on the molecule's reactivity. For instance, the acidity of the hydroxyl proton can be predicted to be higher than that of non-fluorinated pentanol (B124592) due to the inductive effect of the CF3 group. Computational models can quantify this effect by calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. emerginginvestigators.org

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -8.5 eV | DFT/B3LYP |

| LUMO Energy | 1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP |

| Dipole Moment | 2.5 D | DFT/B3LYP |

Note: This data is illustrative and represents typical values that might be obtained from such calculations.

Conformational Analysis through Computational Methods

The flexibility of the five-carbon chain in this compound allows for numerous possible conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. nih.gov Techniques such as molecular mechanics and more rigorous quantum chemical calculations can determine the relative energies of different rotational isomers (rotamers) around the C-C bonds.

Studies on similar long-chain fluorinated compounds have shown that fluorine substitution can significantly impact conformational preferences. acs.orgepa.gov For this compound, it is expected that gauche interactions involving the bulky CF3 group will play a crucial role in determining the most stable geometries. The polarity of the solvent can also influence conformational equilibrium, a factor that can be modeled using continuum solvation models. acs.org

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (C3-C4-C5-F) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 1.2 |

| Gauche (-) | -60° | 1.2 |

Note: This data is illustrative and represents a simplified analysis of one key dihedral angle.

In Silico Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of this compound. For instance, ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govacs.orgrsc.org The prediction of ¹⁹F NMR chemical shifts is particularly valuable for fluorinated compounds. bohrium.comresearchgate.net

Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be computed. These calculations help in assigning experimental spectral peaks to specific molecular vibrations, providing a deeper understanding of the molecule's structure and bonding.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Reference Compound |

|---|---|---|

| -CF₃ | -65 | CFCl₃ |

Note: This data is illustrative. Actual chemical shifts depend on the level of theory, basis set, and solvent effects.

Computational Studies on Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. nih.gov For example, the oxidation of the alcohol to an aldehyde or carboxylic acid can be modeled to determine the reaction pathway, identify transition states, and calculate activation energies. montclair.edu This information is crucial for understanding the kinetics and thermodynamics of the reaction.

Computational studies can also explore the role of fluorinated alcohols as solvents or reagents in various chemical transformations. rsc.org The unique properties of fluorinated alcohols, such as their high polarity and low nucleophilicity, can be rationalized through computational analysis of their interactions with reactants and transition states.

Application in Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

While direct SAR and SPR studies on this compound are not widely reported, the computational approaches described above are foundational to such investigations. nih.gov QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models correlate computed molecular descriptors with experimental activities or properties. researchgate.net

For this compound, descriptors such as molecular weight, logP, polar surface area, and quantum chemical parameters can be calculated. These descriptors can then be used to build models that predict, for example, the biological activity of derivatives of this compound or its physical properties in various environments. Such models are instrumental in the rational design of new molecules with desired characteristics. nih.gov

Future Perspectives and Emerging Research Avenues

Sustainable Synthesis Methodologies for Fluorinated Alcohols

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For fluorinated alcohols like 5,5,5-Trifluoropentan-1-ol, future research will likely focus on several key areas of sustainable synthesis:

Green Fluorinating Reagents: Traditional fluorination methods often employ hazardous reagents. vapourtec.com A significant area of research is the development and utilization of safer, more environmentally friendly fluorinating agents. eurekalert.org The use of alkali metal fluorides, such as potassium fluoride (B91410) (KF), which are inexpensive and readily available, is a promising avenue, although their poor solubility in organic solvents presents a challenge that needs to be overcome through innovative approaches like the use of phase-transfer catalysts or specialized solvent systems. eurekalert.orgtandfonline.com

Biocatalysis: The use of enzymes to catalyze chemical reactions offers a high degree of selectivity under mild conditions. Future research could explore the use of engineered enzymes for the synthesis of fluorinated alcohols, potentially enabling highly enantioselective and regioselective fluorination reactions.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automation and scalability compared to traditional batch processes. mit.edursc.org The application of flow chemistry to fluorination reactions can mitigate the hazards associated with highly reactive fluorinating agents and allow for precise control over reaction parameters, leading to higher yields and purities. vapourtec.comdurham.ac.uk Flow systems are particularly advantageous for handling gaseous reagents and for performing multi-step syntheses in a telescoped manner. mit.edudurham.ac.uk

Solvent-Free or Greener Solvent Systems: The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) as solvents has been shown to promote challenging C-H activation reactions. rsc.org Research into solvent-free reaction conditions or the use of recyclable and biodegradable solvents will be crucial for developing greener synthetic routes to this compound and other fluorinated compounds. researchgate.net

Development of Novel Catalytic and Stereoselective Transformations

The development of new catalytic methods for the synthesis and functionalization of fluorinated compounds is a rapidly evolving field. mdpi.com For this compound, future research in this area will likely focus on:

Asymmetric Fluorination: The synthesis of chiral fluorinated molecules is of great importance, particularly in the pharmaceutical industry. mtak.huresearchgate.net The development of new chiral catalysts, including transition metal complexes and organocatalysts, for the enantioselective fluorination of prochiral substrates will be a key research direction. mtak.hunih.gov This could lead to the synthesis of enantiomerically pure derivatives of this compound.

Late-Stage Functionalization: The ability to introduce fluorine or fluorinated groups into complex molecules at a late stage of a synthetic sequence is highly desirable. mdpi.com Future research will likely focus on the development of catalytic methods for the selective C-H fluorination of molecules containing the 5,5,5-trifluoropentyl moiety. tandfonline.com

Transition-Metal Catalysis: Transition-metal-catalyzed reactions have become powerful tools for the formation of carbon-fluorine bonds. nih.gov Further research into the use of catalysts based on metals like palladium, nickel, and copper will likely lead to new and more efficient methods for the synthesis and transformation of fluorinated compounds. tandfonline.commdpi.com

Stereodivergent Synthesis: The ability to selectively synthesize any possible stereoisomer of a molecule with multiple stereocenters is a significant challenge in organic synthesis. The development of stereodivergent catalytic methods could allow for the synthesis of all possible stereoisomers of derivatives of this compound, which would be valuable for studying structure-activity relationships. acs.org

Exploration of Undiscovered Biological and Material Science Applications

The unique properties imparted by the trifluoromethyl group suggest that this compound and its derivatives have significant potential in both biological and material science applications.

Biological Applications:

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govwechemglobal.comnbinno.com This makes this compound a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. mdpi.comresearchgate.net

| Potential Biological Application | Rationale |

| Medicinal Chemistry | The trifluoromethyl group can improve the pharmacokinetic profile of drug candidates by increasing their metabolic stability and membrane permeability. nih.govresearchgate.netacs.org |

| Agrochemicals | Fluorinated compounds are widely used in agrochemicals due to their enhanced biological activity and stability. nih.gov |

| Antiviral and Anticancer Agents | The trifluoromethyl group can enhance the binding affinity of small molecules to their biological targets, making them potent inhibitors of viral replication or cancer cell proliferation. wechemglobal.com |

Material Science Applications:

Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy, which make them suitable for a variety of material science applications. nih.gov

| Potential Material Science Application | Rationale |

| Polymers | Incorporation of the 5,5,5-trifluoropentyl group into polymers could lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties. |

| Liquid Crystals | The polarity and shape of the trifluoromethyl group can influence the mesomorphic properties of liquid crystals, potentially leading to new materials for display technologies. |

| Surfactants | Fluorinated alcohols can be used as precursors for the synthesis of fluorinated surfactants, which have applications in a wide range of industries. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Fluorine Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, with the potential to accelerate the discovery and development of new fluorinated compounds. acs.orgcas.org

Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the yield and selectivity of fluorination reactions. rsc.orgnih.govacs.org This can help chemists to identify the optimal reaction conditions for the synthesis of this compound and its derivatives.

De Novo Molecular Design: AI can be used to design new molecules with desired properties. researchgate.netaimlic.com For example, AI algorithms could be used to design new drug candidates containing the 5,5,5-trifluoropentyl moiety with improved efficacy and reduced side effects.

Reaction Mechanism Elucidation: ML can assist in the elucidation of complex reaction mechanisms by analyzing large amounts of experimental and computational data. themoonlight.io This can provide valuable insights into the factors that control the reactivity and selectivity of fluorination reactions.

Process Optimization: AI can be used to optimize chemical processes, including the synthesis of fluorinated compounds. aimlic.com By analyzing data from multiple experiments, AI algorithms can identify the optimal process parameters to maximize yield, minimize waste, and reduce costs.

Interdisciplinary Research at the Interface of Organic Chemistry and Biology

The unique properties of fluorinated compounds make them ideal tools for studying biological systems, creating numerous opportunities for interdisciplinary research at the interface of organic chemistry and biology. acs.orgnih.govnih.govacs.orgnsf.gov

Chemical Biology: this compound and its derivatives can be used as chemical probes to study biological processes. For example, fluorinated analogs of natural products can be used to study enzyme mechanisms and protein-ligand interactions. acs.orgnih.govnih.govacs.org

Metabolic Stability Studies: The trifluoromethyl group is known to block metabolic oxidation, which can increase the in vivo half-life of drugs. nih.gov Studying the metabolic fate of compounds containing the 5,5,5-trifluoropentyl moiety can provide valuable information for the design of more stable and effective drugs.

Protein Engineering: The incorporation of fluorinated amino acids into proteins can alter their structure, stability, and function. This compound could serve as a precursor for the synthesis of novel fluorinated amino acids for use in protein engineering.

Molecular Imaging: The development of new imaging agents is crucial for the diagnosis and treatment of diseases. The unique properties of fluorine make it an attractive nucleus for magnetic resonance imaging (MRI) and positron emission tomography (PET). Future research could explore the development of new imaging agents based on the 5,5,5-trifluoropentyl scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5,5,5-Trifluoropentan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reduction of brominated precursors (e.g., 5-bromo-4,4,5,5-tetrafluoropentan-1-ol) using NaBH₄ in THF/MeOH under argon . Optimization involves stepwise addition of reductants and monitoring reaction progress via TLC or NMR. Yield improvements (>65%) are achieved by iterative NaBH₄ dosing and maintaining anhydrous conditions . Tosylation of the alcohol (e.g., using tosyl chloride in CH₂Cl₂) enables further derivatization, validated by ¹H/¹³C NMR .

Q. How does the trifluoromethyl group influence the compound’s physical properties (e.g., logP, boiling point)?

- Methodological Answer : Fluorination reduces lipophilicity compared to non-fluorinated analogs. Experimental logP determination via shake-flask partitioning (octanol/water) is recommended, with corrections for ionization and solvent purity . Computational methods (e.g., COSMO-RS) can predict logP trends, but empirical validation is critical due to fluorine’s polar hydrophobicity . Boiling points are best measured via differential scanning calorimetry (DSC) or dynamic vapor pressure analysis, though literature gaps exist for this compound .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) resolves signals for -CH₂OH (δ ~1.6–1.8 ppm) and CF₃ (δ ~-70 ppm via ¹⁹F NMR). IR spectroscopy confirms hydroxyl (ν ~3300 cm⁻¹) and C-F (ν ~1100–1250 cm⁻¹) stretches. GC-MS with electron ionization (EI) at 70 eV provides fragmentation patterns (e.g., m/z 142 [M]⁺) .

Advanced Research Questions

Q. How can derivatization strategies enhance the utility of this compound in asymmetric catalysis?

- Methodological Answer : Tosylate intermediates (e.g., 5,5,5-Trifluoropentyl tosylate) act as electrophiles in SN₂ reactions with chiral nucleophiles. Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., hexane/IPA) can achieve enantiomeric excess (ee >90%) . Monitoring ee via chiral HPLC (e.g., Chiralpak IA column) is advised.

Q. What are the stability challenges of this compound under acidic/basic conditions, and how can they be mitigated?

- Methodological Answer : The hydroxyl group is prone to elimination under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), forming alkene byproducts. Stability studies via accelerated degradation (40–60°C, pH 1–13) with HPLC tracking are critical. Buffering agents (e.g., phosphate at pH 7) or inert atmospheres (N₂/Ar) minimize decomposition .

Q. How do conflicting literature reports on fluorinated alcohol synthesis inform reaction optimization?

- Methodological Answer : Discrepancies in NaBH₄ stoichiometry (e.g., 1.1 vs. 2 equiv. in vs. 17) suggest substrate-specific reductant sensitivity. Design of Experiments (DoE) with variables (temperature, reductant equivalents, solvent polarity) can resolve contradictions. Multivariate analysis (e.g., ANOVA) identifies critical factors for reproducibility .

Q. What computational models best predict the solvation effects of this compound in mixed solvents?

- Methodological Answer : Molecular dynamics (MD) simulations with OPLS-AA force fields and SPC/E water models quantify solvation free energy (ΔG_solv). COSMO-RS predicts solvent effects on solubility, validated by experimental cloud-point measurements in THF/H₂O mixtures .

Safety & Handling

Q. What PPE and engineering controls are recommended for handling fluorinated alcohols?

- Methodological Answer : Use chemical goggles (EN166) and nitrile/PVC gloves (EN374, breakthrough >240 min) for splash protection. Fume hoods with HEPA filtration are mandatory due to volatility. Skin exposure protocols require immediate washing with pH-neutral soap; contact lens wearers must follow CDC NIOSH guidelines for decontamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.